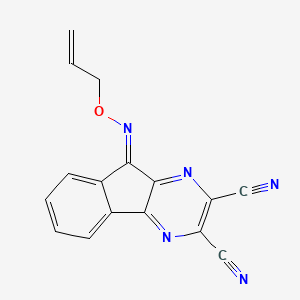![molecular formula C7H8N4O B2763016 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 46004-80-2](/img/structure/B2763016.png)
8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound that belongs to the class of triazolopyridazines . Triazolopyridazines are a type of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
Triazole compounds, including “8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine”, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications
Medicinal Chemistry
Triazolo-fused pyrazines and pyridazines, such as “8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine”, have been used in medicinal chemistry . They have shown potential in inhibiting the mesenchymal–epithelial transition factor (c-Met) protein kinase . This inhibition is crucial in cancer treatment as c-Met plays a significant role in cancer cell growth, survival, and metastasis .
GABA A Modulating Activity
Compounds with these heterocyclic nuclei have shown GABA A allosteric modulating activity . GABA A receptors are a type of neurotransmitter receptor known for their inhibitory effects on the nervous system. Modulating these receptors can have potential therapeutic effects in treating various neurological and psychiatric disorders .
Use in Solar Cells
These compounds have been incorporated into polymers for use in solar cells . The unique properties of these heterocycles can enhance the efficiency and stability of solar cells .
BACE-1 Inhibition
They have demonstrated BACE-1 (β-secretase 1) inhibition . BACE-1 is a key enzyme in the production of amyloid β-peptides, which accumulate in the brains of Alzheimer’s disease patients. Therefore, BACE-1 inhibitors are considered a promising therapeutic strategy for Alzheimer’s disease .
Antibacterial Properties
Triazole compounds, including “8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine”, have shown antibacterial properties . They can bind with a variety of enzymes and receptors in the biological system, making them effective against a wide class of Gram-positive and Gram-negative bacteria .
Antifungal Properties
Triazole compounds are also known for their antifungal properties . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Antidepressant Properties
Triazole compounds have been used in the development of antidepressant drugs . For example, drugs like trazodone and nefazodone contain a triazole nucleus .
Antihypertensive Properties
Triazole compounds have also been used in the development of antihypertensive drugs . For instance, trapidil is a commercially available drug that contains a triazole nucleus .
Future Directions
The future directions for “8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, and biological activities. Their potential applications in various drug classes could also be a focus of future research .
properties
IUPAC Name |
8-methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-5-3-6(12-2)7-9-8-4-11(7)10-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULIDLRKUMKMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2762934.png)


![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762940.png)




![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2762949.png)

![1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2762951.png)
![7-methyl-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2762952.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2762954.png)